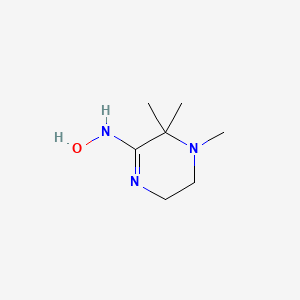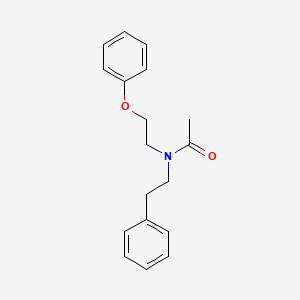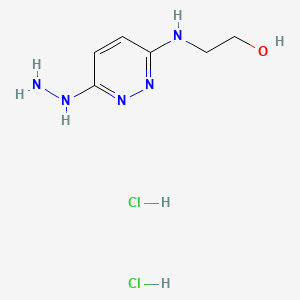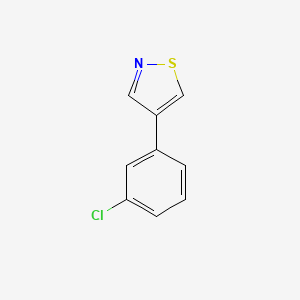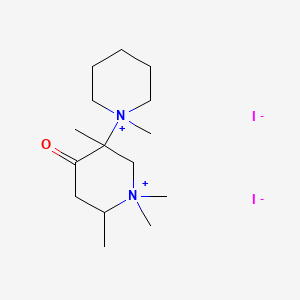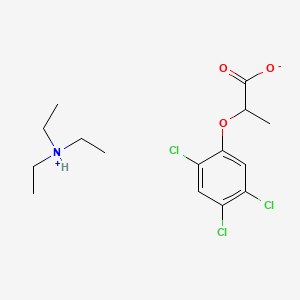
Silvex triethylamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silvex triethylamine salt involves the reaction of 2-(2,4,5-trichlorophenoxy)propionic acid with triethylamine. The reaction typically occurs in an organic solvent such as acetone or ethanol, under controlled temperature and pressure conditions. The process involves the neutralization of the acid with triethylamine, resulting in the formation of the salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often crystallized and purified through filtration and drying .
化学反応の分析
Types of Reactions
Silvex triethylamine salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichlorophenoxy group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions. The reactions typically occur in polar solvents like water or alcohols.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can result in the formation of various substituted phenoxypropionic acids .
科学的研究の応用
Silvex triethylamine salt has a wide range of scientific research applications:
作用機序
The mechanism of action of Silvex triethylamine salt involves the disruption of plant growth processes. The compound mimics natural plant hormones, leading to uncontrolled growth and eventual death of the plant. It targets specific molecular pathways involved in cell division and elongation, making it effective against a wide range of broadleaf weeds .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): Another widely used herbicide with a similar mode of action.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): A related compound with similar herbicidal properties.
Mecoprop: A phenoxy herbicide used for similar applications.
Uniqueness
Silvex triethylamine salt is unique due to its specific chemical structure, which provides a balance of effectiveness and reduced toxicity to non-target organisms. Its triethylamine salt form enhances its solubility and ease of application compared to other similar compounds .
特性
CAS番号 |
53404-74-3 |
|---|---|
分子式 |
C15H22Cl3NO3 |
分子量 |
370.7 g/mol |
IUPAC名 |
2-(2,4,5-trichlorophenoxy)propanoate;triethylazanium |
InChI |
InChI=1S/C9H7Cl3O3.C6H15N/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;1-4-7(5-2)6-3/h2-4H,1H3,(H,13,14);4-6H2,1-3H3 |
InChIキー |
LYUDCJMUDDMOFE-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC.CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


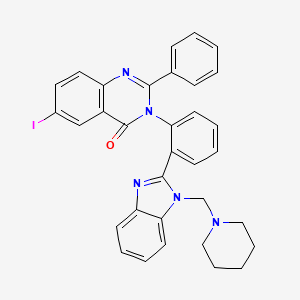

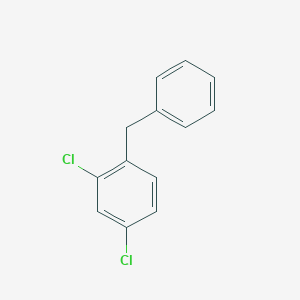
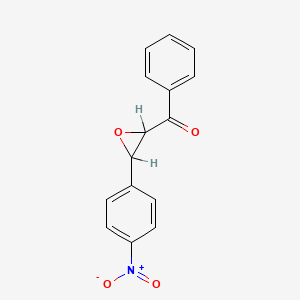
![(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide](/img/structure/B13768265.png)
![2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B13768267.png)
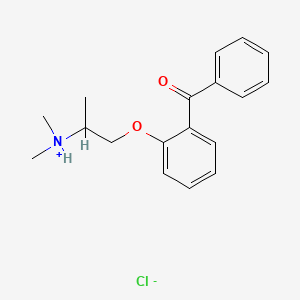
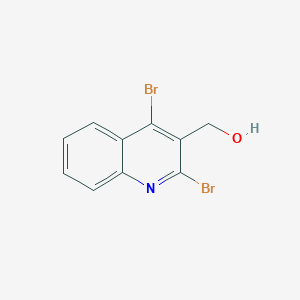
![N-(2,5-Dimethoxyphenyl)-alpha-[4-(hexadecyloxy)benzoyl]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide](/img/structure/B13768294.png)
